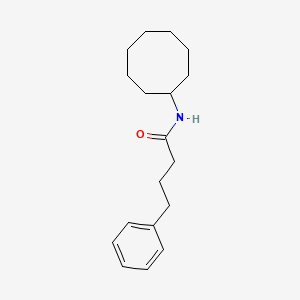
N-cyclooctyl-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-4-phenylbutanamide, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues, respectively. CP 47,497 has been used to study the mechanisms of action of cannabinoids, as well as their effects on biochemical and physiological processes.
Mecanismo De Acción
N-cyclooctyl-4-phenylbutanamide 47,497 exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, appetite, and immune function. This compound 47,497 activates these receptors, leading to a cascade of biochemical events that ultimately result in the observed effects.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, increase appetite, and improve mood. This compound 47,497 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctyl-4-phenylbutanamide 47,497 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. This compound 47,497 is also stable and easy to handle, which simplifies the experimental procedures. However, this compound 47,497 has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for research on N-cyclooctyl-4-phenylbutanamide 47,497. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the investigation of the role of cannabinoids in the treatment of mental health disorders, such as anxiety and depression. Additionally, the use of this compound 47,497 in combination with other drugs or therapies may lead to new treatment options for various diseases and conditions.
Métodos De Síntesis
N-cyclooctyl-4-phenylbutanamide 47,497 is synthesized from a precursor compound, which is then converted to the final product through a series of chemical reactions. The synthesis of this compound 47,497 involves the use of several reagents and solvents, and requires expertise in organic chemistry. The process is time-consuming and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-cyclooctyl-4-phenylbutanamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on various physiological and biochemical processes. It has been used to investigate the role of cannabinoids in pain management, appetite regulation, and mood modulation. This compound 47,497 has also been used to study the effects of cannabinoids on the immune system, inflammation, and neuroprotection.
Propiedades
IUPAC Name |
N-cyclooctyl-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-18(15-9-12-16-10-5-4-6-11-16)19-17-13-7-2-1-3-8-14-17/h4-6,10-11,17H,1-3,7-9,12-15H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZRYMDZDBNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

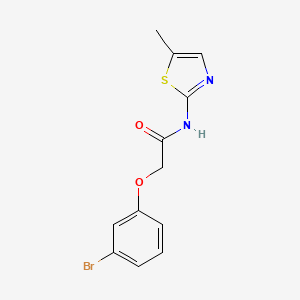
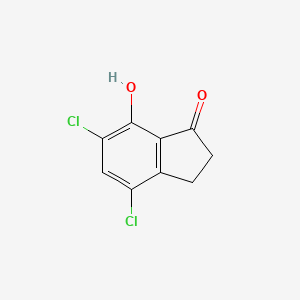
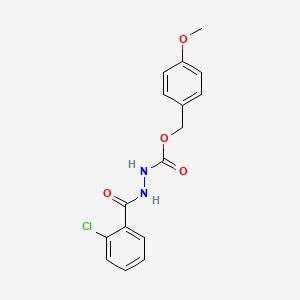
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)

![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
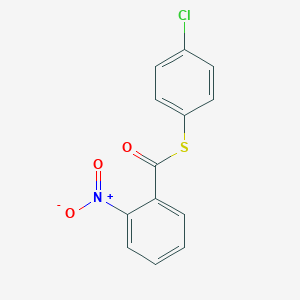
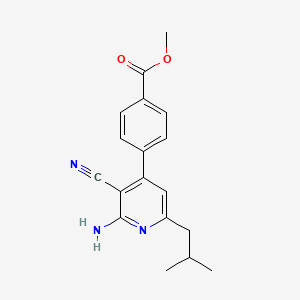
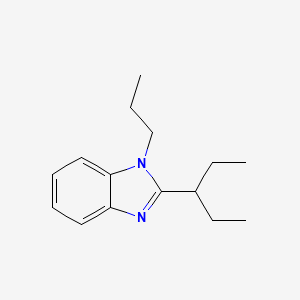
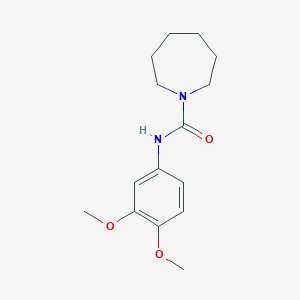

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
